molecular formula C10H7NO3 B1626777 4-Nitronaphthalen-2-ol CAS No. 38396-08-6

4-Nitronaphthalen-2-ol

Cat. No.: B1626777
CAS No.: 38396-08-6
M. Wt: 189.17 g/mol
InChI Key: FXDHOYREAWONLZ-UHFFFAOYSA-N
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Description

4-Nitronaphthalen-2-ol (CAS 38396-08-6) is a nitronaphthalene derivative with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol. This chemical compound features both a hydroxyl group and a nitro group on its naphthalene scaffold, creating a bifunctional structure that serves as a valuable synthetic intermediate in various research applications . The compound's electron-withdrawing nitro group and electron-donating hydroxyl group create distinctive electronic properties that enable diverse chemical transformations. Researchers utilize this compound primarily as a building block in organic synthesis and materials science. Scientific literature demonstrates its application in the synthesis of specialized conductive polymers . These polymers, incorporating the this compound structure, have shown promise in advanced material applications due to their optical and electrical properties, including temperature-activated electronic conduction and ammonia gas sensing capabilities . The compound serves as a precursor for developing more complex molecular architectures through reactions at either the hydroxyl group (such as etherification) or the nitro group (including reduction to amino derivatives) . This compound is offered as a high-purity material specifically for laboratory research purposes. This product is designated "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or veterinary applications. Researchers should consult the safety data sheet for proper handling protocols, as this compound carries hazard statements H302-H312-H315-H319-H332-H335 indicating potential health risks upon exposure .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDHOYREAWONLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30539353
Record name 4-Nitronaphthalen-2-ol
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38396-08-6
Record name 4-Nitronaphthalen-2-ol
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Record name 4-nitronaphthalen-2-ol
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Synthetic Methodologies and Chemo Systematic Strategies for 4 Nitronaphthalen 2 Ol and Its Structural Analogs

Direct Synthetic Routes to 4-Nitronaphthalen-2-ol

The direct synthesis of this compound is a nuanced process, primarily involving the introduction of a nitro group onto a naphthol framework or the sequential construction of the functionalized naphthalene (B1677914) ring.

Selective Nitration Reactions of Naphthols

The direct nitration of 2-naphthol (B1666908) presents a significant regioselectivity challenge. The hydroxyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, in the case of 2-naphthol, the C1 (ortho) position is kinetically favored, leading predominantly to the formation of 1-nitro-2-naphthol (B1581586). Achieving selective nitration at the C4 (para) position is not straightforward and often results in mixtures of isomers or alternative reactions.

Several nitrating systems have been applied to 2-naphthol with varying outcomes. For instance, the use of tert-butyl nitrite (B80452) as a nitrating reagent has been explored, but this also tends to yield the 1-nitro-2-naphthol derivative. google.com Other methods, such as using metal nitrates on a solid support, can lead to different reaction pathways altogether. The reaction of 2-naphthol with magnesium nitrate (B79036) on silica (B1680970) gel, for example, results in nitration at the hydroxyl group to form 2-naphthyl nitrate, rather than substitution on the aromatic ring. scirp.org The use of nitrocyclohexadienones has been investigated as a mild nitrating agent for phenols and naphthols to avoid over-nitration and improve regioselectivity, though specific high-yield results for 4-nitro-2-naphthol are not prominently documented. nih.gov

Table 1: Summary of Nitration Attempts on 2-Naphthol
Nitrating Agent/SystemConditionsPrimary Product(s)Reference
Mixed Acid (HNO₃/H₂SO₄)Controlled temperature1-Nitro-2-naphthol (major isomer) smolecule.com
tert-Butyl Nitrite (t-BuONO)Mild, catalyst-free1-Nitro-2-naphthol derivatives google.comresearchgate.net
Mg(NO₃)₂ on Silica GelHeating at 150°C2-Naphthyl nitrate (O-nitration) scirp.org

Functional Group Transformations for Hydroxyl and Nitro Group Introduction

Given the challenges of direct selective nitration, multi-step strategies involving functional group transformations represent a more reliable approach to synthesizing this compound. These methods often start with a naphthalene derivative where one of the required functional groups, or a precursor, is already in place.

One of the most effective documented methods involves the decomposition of 4-nitronaphthalene-1:2-diazo-oxide . rsc.org This approach circumvents the direct nitration of 2-naphthol. The synthesis was found to be successful when the diazo-oxide was boiled with aluminium powder in alcohol, yielding 4-nitro-2-naphthol. rsc.org This transformation highlights a creative use of a diazo-oxide precursor to install the hydroxyl group at the desired C2 position.

Another viable, though less directly documented, synthetic route is the hydrolysis of the diazonium salt derived from 4-nitro-2-naphthylamine . This process would involve two key steps:

Diazotization : The primary amine group of 4-nitro-2-naphthylamine is converted into a diazonium salt using a reagent like sodium nitrite in an acidic medium. The chemistry of diazotizing nitro-naphthylamines is well-established. rsc.orggoogle.com

Hydrolysis : The resulting diazonium salt is then heated in an aqueous acidic solution to replace the diazonium group with a hydroxyl group, yielding the final this compound.

Research into the reactions of 4-nitro-2-naphthylamine, such as its conversion to 4-nitro-p-toluenesulphon-2-naphthalide, confirms that it is an accessible synthetic precursor. rsc.org

Table 2: Functional Group Transformation Route to this compound
Starting MaterialKey TransformationReagents/ConditionsYieldReference
4-Nitronaphthalene-1:2-diazo-oxideDecomposition/ReductionBoiling with Aluminium powder and alcohol58-64% rsc.org

Multi-Step Synthesis Involving this compound as a Key Intermediate

While this compound possesses functional groups that suggest its utility as a synthetic intermediate, specific literature examples of its application in complex syntheses are limited.

Utilization in Heterocyclic Compound Synthesis (e.g., Azete Derivatives)

Naphthols are widely used as starting materials for the synthesis of a variety of oxygen- and nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net However, a review of the scientific literature indicates that the specific use of this compound as a precursor for heterocyclic systems, including azete derivatives, is not well-documented. In many reported syntheses of heterocyclic structures derived from nitronaphthols, it is often the isomeric 1-nitro-2-naphthol that serves as the key starting material. The distinct electronic and steric properties of this compound compared to its isomers likely influence its reactivity and suitability in such synthetic schemes, leading to a scarcity of reported applications in this area.

Incorporation into Complex Molecular Architectures (e.g., Propranolol (B1214883) Derivatives)

The incorporation of a nitronaphthol moiety is a known strategy in the synthesis of complex molecules and pharmaceutical analogs. However, similar to its use in heterocyclic synthesis, the application of this compound as a key intermediate in building complex molecular architectures is not prominently featured in the literature. For the synthesis of propranolol derivatives, for example, research has focused on the use of 4-nitro-1-naphthol . mdpi.com The synthesis of (±)-4-nitropropranolol proceeds from 4-nitro-1-naphthol, which reacts with epichlorohydrin (B41342) and subsequently isopropylamine (B41738) to build the final structure. mdpi.com This highlights how a subtle change in the isomer of the nitronaphthol precursor is critical for accessing specific molecular targets.

Catalytic Approaches in this compound Synthesis and Derivatization

Catalytic methods offer pathways to enhance efficiency, selectivity, and sustainability in chemical synthesis.

In the context of synthesizing this compound, the aforementioned method involving the decomposition of 4-nitronaphthalene-1:2-diazo-oxide with aluminium powder can be considered a reagent-promoted approach that facilitates the desired transformation. rsc.org However, the development of a direct, selective catalytic nitration of 2-naphthol to produce the 4-nitro isomer remains an area for further research. Patented green chemistry approaches for related compounds, such as the nitration of 2,7-naphthalene disulfonic acid in an organic acid medium, suggest that catalytic systems are being actively developed for nitronaphthalene synthesis. google.com

For the derivatization of this compound, catalytic reactions are expected to play a key role, based on the known reactivity of its functional groups and analogous compounds.

Catalytic Reduction : The nitro group is readily reducible to an amino group (4-amino-2-naphthol). This transformation is typically achieved with high efficiency via catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. smolecule.com This opens up a wide field of subsequent reactions for the resulting amino group.

Catalytic Cross-Coupling : The hydroxyl group can be converted to a better leaving group, such as a triflate, which would then allow for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds at the C2 position. While not documented specifically for this compound, such strategies are common for functionalizing the naphthol core.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed)

Transition metal catalysis, particularly using palladium, has become a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex aromatic systems like nitronaphthalene derivatives. These methods often proceed under mild conditions with high efficiency and functional group tolerance.

Palladium-catalyzed cross-coupling reactions are instrumental in constructing the backbone of substituted naphthalenes. For instance, the Sonogashira coupling has been employed to synthesize extended π-conjugated systems. A notable example involves the palladium-catalyzed reaction between a protected 5-iodonaphthylethynyl compound and 1-ethynyl-5-nitronaphthalene. researchgate.net This methodology allows for the precise assembly of nanometer-sized molecules with potential applications in materials science. researchgate.net Similarly, palladium acetate, in conjunction with an inexpensive oxidant, has been shown to catalyze the direct construction of the naphthalene ring from amides and alkynes in an aerobic atmosphere, yielding a variety of highly substituted naphthalenes with good chemo- and regioselectivity. rsc.org

Denitrative coupling reactions represent another significant advancement in this area. Transition metals can facilitate the coupling of nitroarenes with various partners by activating the C–NO2 bond. Palladium catalysts, in particular, have been effective in C-N and C-O bond-forming reactions. nih.gov For example, using a Pd(acac)2/BrettPhos catalyst system, nitroarenes can react with amines to furnish arylamine derivatives. acs.org This approach is applicable to substrates like 2-nitronaphthalene (B181648). acs.org The general mechanism for these palladium-catalyzed denitrative etherifications involves the oxidative addition of the nitroarene to a Pd(0) species, followed by nucleophilic displacement of the nitro group by an arenoxide, and subsequent reductive elimination to yield the diaryl ether product. acs.org

Below is a table summarizing key palladium-catalyzed reactions for the synthesis of nitronaphthalene analogs.

Catalyst SystemReactantsProduct TypeKey Features
Palladium-catalyst5-iodonaphthylethynyl, 1-ethynyl-5-nitronaphthaleneEthynylated naphthaleneForms extended π-conjugated systems. researchgate.net
Pd(OAc)2 / OxidantAmides, AlkynesHighly substituted naphthalenesDirect ring construction under air. rsc.org
Pd(acac)2 / BrettPhosNitroarenes, AminesArylaminesDenitrative C-N bond formation. acs.org
RhCl(PPh3)3Nitroarenes, Arylboronic acidsDiaryl ethersDenitrative C-O bond formation. acs.org

Lewis Acid-Promoted Synthetic Pathways

Lewis acids play a crucial role in activating substrates and promoting reactions that might otherwise be sluggish or unselective. In the context of naphthol chemistry, Lewis acids can dramatically alter the electronic properties of the aromatic ring, facilitating dearomatization and subsequent functionalization.

A significant application of Lewis acids is in shifting the tautomeric equilibrium of naphthols toward their keto forms (naphthalenones). For example, the interaction of 4-nitronaphthalen-1-ol with a Lewis acid like aluminum chloride (AlCl3) can lead to the formation of a complex that favors the dearomatized keto tautomer. nih.govrug.nl This transient α,β-unsaturated ketone intermediate becomes susceptible to nucleophilic attack. This strategy has been harnessed in a two-step dearomative functionalization process where the Lewis acid-activated naphthol is trapped by organometallic reagents or organophosphines, often with the aid of a copper(I) co-catalyst. nih.gov

The choice of Lewis acid and solvent is critical. While B(C6F5)3 was initially shown to shift the equilibrium, AlCl3 in dichloromethane (B109758) (DCM) proved highly effective for complete dearomatization. nih.govrug.nl Interestingly, the stoichiometry of the Lewis acid can also be important; in the case of 4-nitronaphthalen-1-ol, two equivalents of AlCl3 were required to overcome the insolubility of the initial complex. nih.gov This approach provides a pathway to functionalized dihydronaphthalene derivatives that would be difficult to access directly from the aromatic precursor.

The following table details the effect of different Lewis acids on the dearomatization of naphthols.

Naphthol SubstrateLewis AcidSolventOutcome
1-Naphthol (B170400)B(C6F5)3Toluene75% Keto form observed. nih.gov
1-NaphtholAlCl3 (1 equiv.)DCM100% Keto form observed. nih.govrug.nl
4-Nitronaphthalen-1-olAlCl3 (2 equiv.)DCMSoluble complex, dearomatized. nih.gov
2-NaphtholAlCl3DCMSingle dearomatized species (2-naphthone) observed. nih.gov

Organocatalytic and Biocatalytic Strategies

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to traditional metal-based catalysis, offering unique reactivity and selectivity profiles for the synthesis of complex molecules.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the realm of nitronaphthalene chemistry, organocatalysts have been successfully applied in atroposelective reactions to create axially chiral biaryls. For example, a chiral phosphoric acid (CPA) can catalyze the enantioselective addition of naphthols to nitronaphthalenes. beilstein-journals.org This type of catalysis operates through the formation of specific hydrogen-bonding interactions that control the stereochemical outcome of the reaction. Another strategy involves the use of pyrrolidine (B122466) as a catalyst in domino reactions to construct polysubstituted naphthalene derivatives from simple starting materials. researchgate.net

Biocatalysis leverages the catalytic power of enzymes or whole microorganisms to perform chemical transformations with high specificity and under mild, environmentally friendly conditions. Several microbial systems have been identified that can metabolize nitronaphthalene compounds. For instance, Sphingobium sp. strain JS3065 can initiate the catabolism of 1-nitronaphthalene (B515781) using a multicomponent dioxygenase enzyme. sjtu.edu.cn This enzyme catalyzes the formation of 1,2-dihydroxynaphthalene, which then enters a standard naphthalene degradation pathway. sjtu.edu.cn Engineered strains of Escherichia coli have also been developed for the biocatalytic conversion of 2-nitronaphthalene into 2-amino-1-naphthol, a valuable synthetic intermediate. globalauthorid.comresearchgate.net These biocatalytic approaches hold promise for the green synthesis of aminonaphthols and other derivatives from nitronaphthalene precursors.

StrategyCatalyst/SystemReaction TypeProduct/Application
OrganocatalysisChiral Phosphoric Acid (CPA)Atroposelective additionAxially chiral biaryls. beilstein-journals.org
OrganocatalysisPyrrolidineDomino reactionPolysubstituted naphthalenes. researchgate.net
BiocatalysisSphingobium sp. JS3065Dioxygenation1,2-Dihydroxynaphthalene from 1-nitronaphthalene. sjtu.edu.cn
BiocatalysisEngineered E. coliReduction/Hydroxylation2-Amino-1-naphthol from 2-nitronaphthalene. globalauthorid.comresearchgate.net

Control of Regioselectivity and Stereoselectivity in Nitronaphthalene Synthesis

Achieving precise control over the position (regio-) and three-dimensional arrangement (stereo-) of functional groups is a central challenge in organic synthesis. The synthesis of specific isomers like this compound requires methodologies that can overcome the inherent reactivity patterns of the naphthalene core.

Regioselectivity in the nitration of naphthalene is a classic problem in electrophilic aromatic substitution. Direct nitration of naphthalene with a standard nitrating mixture (HNO3/H2S_O4) typically yields a mixture of isomers, with 1-nitronaphthalene being the major product (around 90-92%). scitepress.org To achieve higher selectivity or to access less favored isomers, more sophisticated methods are required. The use of solid acid catalysts, such as modified HBEA zeolites, can significantly improve the regioselectivity for mononitration, increasing the ratio of 1-nitronaphthalene to 2-nitronaphthalene. mdpi.com The reaction temperature is a crucial parameter, with lower temperatures generally favoring higher selectivity. mdpi.com Another powerful strategy is ipso-nitration, where a pre-installed functional group, such as a boronic acid, directs the incoming nitro group to a specific position. The reaction of naphthylboronic acids with tert-butyl nitrite, for example, can produce individual 1- and 2-nitronaphthalene isomers with high yields. scitepress.org Theoretical studies, such as those using Density Functional Theory (DFT), can also be employed to predict and understand the regioselectivity of nitration reactions by analyzing the stability of reaction intermediates and transition states. jmaterenvironsci.comresearchgate.net

Stereoselectivity becomes important when chiral centers or axes are present in the target molecule or are created during the synthesis. Organocatalysis has proven particularly effective for controlling stereochemistry. As mentioned previously, chiral catalysts can induce atroposelectivity in reactions involving nitronaphthalenes, leading to the formation of enantiomerically enriched axially chiral biaryls. beilstein-journals.org Another context where stereochemistry is crucial is in the conjugate addition of nucleophiles to nitronaphthalene systems. The addition of Grignard reagents (RMgX) to substrates like 4-methoxy-1-nitronaphthalene leads to the formation of nitronate adducts. The subsequent tautomerization of these adducts to the final nitro-containing product can proceed with a high degree of stereocontrol, influencing the relative configuration of the newly formed stereocenters. acs.orgacs.org

Control TypeMethodKey FactorsExample
RegioselectivityZeolite CatalysisCatalyst type (e.g., HBEA), TemperatureIncreased selectivity for 1-nitronaphthalene over 2-nitronaphthalene. mdpi.com
Regioselectivityipso-NitrationPre-functionalization (e.g., boronic acid)Synthesis of pure 1- or 2-nitronaphthalene isomers. scitepress.org
RegioselectivityTheoretical PredictionDFT calculations of intermediatesPredicting the most favorable nitration site. jmaterenvironsci.comresearchgate.net
StereoselectivityOrganocatalysisChiral catalyst (e.g., CPA)Atroposelective synthesis of axially chiral biaryls. beilstein-journals.org
StereoselectivityConjugate AdditionSubstrate structure, Reaction conditionsStereocontrolled formation of substituted dihydronaphthalenes. acs.orgacs.org

Chemical Reactivity and Mechanistic Elucidation of 4 Nitronaphthalen 2 Ol

Electronic Effects and Reactivity of the Nitro Group

The nitro group is a strong deactivating group, meaning it withdraws electron density from the aromatic rings, making them less susceptible to electrophilic attack. Conversely, this electronic pull enhances the susceptibility of the nitro group itself to reduction and influences the regioselectivity of certain reactions.

The nitro group of 4-nitronaphthalen-2-ol is readily reduced. A common and historically significant method for the reduction of aromatic nitro compounds is the Béchamp reduction, which utilizes iron and an acid. wikipedia.org This reaction proceeds in a stepwise manner, initially reducing the nitro group to a nitroso group, which is then further reduced to a hydroxylamino intermediate before yielding the corresponding amine, 4-aminonaphthalen-2-ol. wikipedia.org While catalytic hydrogenation is now often preferred for such transformations, the Béchamp reduction remains a viable method for many aromatic nitro compounds. wikipedia.org

The electrochemical reduction of nitronaphthalenes has also been studied, revealing a four-electron reduction to the hydroxylamino derivative, which can be followed by a two-electron reduction to the amine in acidic media. researchgate.net These processes are often adsorption-controlled at the electrode surface. researchgate.net

Photochemically, nitronaphthalenes can undergo complex electron transfer processes. For instance, the excited triplet state of 1-nitronaphthalene (B515781) has been shown to react with hydroxide (B78521) ions to generate a hydroxyl radical and the 1-nitronaphthalene radical anion. nih.gov In aerated solutions, this radical anion can react with oxygen to produce peroxide species. nih.gov Such photochemical pathways are significant in the atmospheric degradation of nitroaromatic compounds. researchgate.netrsc.orgbham.ac.uk

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. unacademy.commasterorganicchemistry.com The rate and regioselectivity of these reactions are heavily influenced by the existing substituents on the aromatic ring. In this compound, the hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. Conversely, the nitro group is a strong deactivating group and a meta-director.

Reactivity of the Hydroxyl Group

The hydroxyl group in this compound is a key functional group that imparts acidic properties and serves as a site for nucleophilic reactions and derivatization.

The hydroxyl group of this compound is acidic due to the resonance stabilization of the corresponding phenoxide ion. The presence of the electron-withdrawing nitro group at the para position significantly increases the acidity (lowers the pKa) compared to unsubstituted 2-naphthol (B1666908). This is because the nitro group helps to delocalize the negative charge of the conjugate base, making the deprotonation more favorable. libretexts.orglibretexts.org

Table 1: Comparison of pKa Values for Phenol and Related Compounds

CompoundpKa
Phenol9.95
2-Naphthol9.51
4-Nitrophenol (B140041)7.15
This compoundEstimated < 9.5

The pKa of this compound is expected to be lower than that of 2-naphthol due to the electron-withdrawing nitro group.

This pH-dependent behavior means that in basic solutions, this compound will exist predominantly in its deprotonated, phenoxide form, which is a more potent nucleophile.

The hydroxyl group of this compound can be readily derivatized. In the presence of a base such as sodium hydroxide (NaOH), the hydroxyl group is deprotonated to form the more nucleophilic naphthoxide anion. brainly.com This anion can then participate in nucleophilic substitution reactions with various electrophiles. For example, reaction with alkyl halides would yield ethers, and reaction with acyl chlorides or anhydrides would produce esters.

The derivatization of 2-naphthol is a well-established set of reactions in organic synthesis. brainly.comrsc.org For instance, the reaction of 2-naphthol with acyl chlorides in the presence of a base is a standard method for preparing naphthyl esters. brainly.com Similar reactivity is expected for this compound, with the understanding that the electronic properties of the nitro group might influence the reaction rates.

Photochemical Transformations and Excited-State Dynamics

Intersystem Crossing Mechanisms

The photophysics of nitronaphthalene derivatives are dominated by highly efficient and rapid intersystem crossing (ISC) from the initially excited singlet state (S₁) to the triplet manifold (Tₙ). acs.orgresearchgate.net This process is so efficient that fluorescence from the singlet state is often negligible. psu.edu The presence of the nitro group is known to significantly enhance the rate of intersystem crossing compared to the parent polycyclic aromatic hydrocarbons (PAHs). mdpi.com

Studies on 1- and 2-nitronaphthalene (B181648) have shown that upon photoexcitation, almost the entire population of the Franck-Condon singlet excited state undergoes intersystem crossing to a triplet state in less than 200 femtoseconds. acs.orgresearchgate.net This ultrafast transition is attributed to two key factors:

Small Energy Gap : There is a very small energy difference between the relevant singlet and triplet excited states (S₁ and Tₙ), which facilitates the transition. researchgate.net

Strong Spin-Orbit Coupling : The nitro group promotes strong spin-orbit coupling, which is a prerequisite for lifting the quantum mechanical forbiddance of transitions between states of different spin multiplicity. ucl.ac.uk

Computational studies on the related molecule nitrobenzene (B124822) support this model, showing strong coupling between the ¹(nπ) and ³(ππ) states, which facilitates a high triplet quantum yield. ucl.ac.uk The ultrafast intersystem crossing in nitronaphthalene derivatives is proposed to occur between non-equilibrated excited states in a strongly nonadiabatic regime. acs.orgresearchgate.net This means the population transfer to the triplet state happens so quickly that the molecule does not have time to relax to its lowest vibrational level in the singlet excited state.

Photoreactivity and Photoproduct Formation

Once populated, the triplet state of nitronaphthalenes is the primary origin of their photochemical reactivity. The subsequent reactions can follow several pathways, primarily involving the reduction of the nitro group or cleavage of the C-NO₂ bond.

Photoreduction : In the presence of hydrogen-donating solvents or reagents, the excited triplet state can abstract a hydrogen atom, initiating a reduction cascade. researchgate.net For example, photolysis of nitronaphthalenes in the presence of triethylamine (B128534) (TEA) leads to the formation of a nitronaphthalene radical anion. psu.edu Further reactions can yield nitrosonaphthalenes. psu.edu More extensive photoreduction using reagents like formic acid in acetonitrile (B52724) has been shown to reduce 1- and 2-nitronaphthalene to their corresponding amino derivatives (1-aminonaphthalene and 2-aminonaphthalene) in high yields. sci-hub.ru

Photoreduction of Nitronaphthalenes with Formic Acid sci-hub.ru
Starting MaterialMajor ProductIrradiation TimeYield
1-Nitronaphthalene1-Aminonaphthalene80 min94%
2-Nitronaphthalene2-Aminonaphthalene15 minGood

Note: For 2-Nitronaphthalene, formation of naphthalene (B1677914) as a byproduct was also observed. sci-hub.ru

C-NO₂ Bond Cleavage : An alternative pathway involves the cleavage of the carbon-nitro bond. It is proposed that the excited state can lead to the formation of a geminate radical pair, consisting of an aryl radical (Ar•) and nitrogen dioxide (NO₂•), held within the solvent cage. walshmedicalmedia.com This radical pair can either recombine, returning the molecule to its ground state, or dissociate to form an aryloxy radical (ArO•) and nitric oxide (NO•), which can then lead to various photoproducts. walshmedicalmedia.com Studies on 1-nitronaphthalene have identified oxidation products, potentially arising from the reaction of the aryloxy radical or from reactions involving photosensitized singlet oxygen. mdpi.comwalshmedicalmedia.com

It is worth noting that the reactivity can be isomer-dependent. For instance, 2-nitronaphthalene is often found to be significantly more photoinert than 1-nitronaphthalene under certain conditions, a difference attributed to a higher energy barrier for forming a key intramolecular charge transfer state required for photoreactivity. walshmedicalmedia.com

Advanced Spectroscopic and Analytical Characterization of 4 Nitronaphthalen 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. By analyzing the chemical shifts, coupling constants, and correlations, the carbon-hydrogen framework of a molecule can be mapped out.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. cognitoedu.org Each unique carbon atom in 4-Nitronaphthalen-2-ol would theoretically produce a distinct peak in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms would be significantly affected by the attached functional groups. For instance, the carbon atom bearing the hydroxyl group (C-2) and the carbon with the nitro group (C-4) would be expected at characteristic downfield positions. Quaternary carbons (those not bonded to any hydrogen atoms, such as C-2, C-4, and the bridgehead carbons) can also be identified, though they often show weaker signals. researchgate.net Despite the predictability of these general features, specific experimental ¹³C NMR data for this compound could not be located.

Two-Dimensional NMR Correlation Spectroscopy (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by showing correlations between different nuclei. nmrdb.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.eduemerypharma.com An HSQC spectrum of this compound would definitively link each proton signal to its corresponding carbon partner in the naphthalene (B1677914) ring system. ustc.edu.cn

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds away. columbia.eduresearchgate.net HMBC is particularly powerful for identifying the connectivity around quaternary carbons and for piecing together different fragments of a molecule. ustc.edu.cn

No specific HSQC or HMBC datasets for this compound were found in the performed searches.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to several decimal places, allowing for the determination of the exact mass of a molecule and its elemental formula. rsc.org For this compound, with a molecular formula of C₁₀H₇NO₃, HRMS would be used to confirm this composition by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass. mdpi.comdtu.dk For example, the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, typically requiring a match within a few parts per million (ppm). Specific HRMS data for this compound is not currently available in published literature.

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation of selected ions. nih.gov In a typical MS/MS experiment, the molecular ion of this compound would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions would be analyzed. researchgate.net This process helps to elucidate the structure of the molecule by revealing characteristic losses, such as the loss of NO₂, OH, or CO. The fragmentation pattern provides a structural fingerprint of the molecule. Detailed studies on the fragmentation pathways of this compound have not been found in the available scientific literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) in Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound, particularly within complex mixtures containing its isomers. The combination of liquid chromatography's separation capabilities with the sensitive and specific detection of mass spectrometry allows for the effective resolution of structurally similar compounds.

In a typical reverse-phase HPLC method, a C18 column can be employed with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like formic acid to improve peak shape and ionization efficiency for MS detection. sielc.com This setup allows for the separation of different nitronaphthol isomers. For instance, a study on the degradation of naphthalene derivatives utilized LC-MS to identify various intermediates, including hydroxylated and nitrated naphthalenes. unito.it The mass spectrometer, often an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap, provides accurate mass measurements. unito.itmdpi.com For this compound (C₁₀H₇NO₃), the expected mass-to-charge ratio ([M+H]⁺) would be approximately 190.0499. uni.lu High-resolution mass spectrometry can confirm the elemental composition of the detected peaks, aiding in the confident identification of this compound and distinguishing it from other co-eluting species.

The use of tandem mass spectrometry (MS/MS) further enhances the specificity of detection. By selecting the precursor ion corresponding to this compound and inducing fragmentation, a characteristic fragmentation pattern is generated. This pattern serves as a structural fingerprint, enabling its unambiguous identification even in the presence of a complex sample matrix.

Table 1: Predicted LC-MS Adducts for this compound (Data sourced from PubChemLite)

Adductm/z (mass-to-charge ratio)
[M+H]⁺190.04987
[M+Na]⁺212.03181
[M-H]⁻188.03531
[M+NH₄]⁺207.07641
[M+K]⁺228.00575
[M+H-H₂O]⁺172.03985
[M+HCOO]⁻234.04079
[M+CH₃COO]⁻248.05644

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups present in the this compound molecule. The FT-IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

Key vibrational frequencies for this compound include:

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl (-OH) group. The broadness of this peak is indicative of hydrogen bonding.

N-O Stretching (Nitro Group): The nitro group (-NO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch in the 1335-1385 cm⁻¹ range. For the related compound 3-nitrophenol, the symmetric NO₂ stretch is observed around 1335 cm⁻¹. researchgate.net

C=C Stretching (Aromatic Ring): Multiple sharp peaks in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the naphthalene ring system.

C-O Stretching: The stretching vibration of the carbon-oxygen single bond of the phenolic hydroxyl group typically appears in the 1200-1300 cm⁻¹ range.

C-H Stretching and Bending: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations appear in the 650-900 cm⁻¹ region and are indicative of the substitution pattern on the aromatic ring.

The FT-IR spectrum of the related compound 1-nitro-2-naphthol (B1581586) shows characteristic peaks that can be used for comparison. chemicalbook.com By analyzing the positions and intensities of these absorption bands, the presence of the hydroxyl, nitro, and naphthalene functionalities in this compound can be confirmed.

Table 2: Characteristic FT-IR Absorption Bands for this compound Functional Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3600 (broad)
Nitro (-NO₂)Asymmetric N-O Stretch1500-1560
Nitro (-NO₂)Symmetric N-O Stretch1335-1385
Aromatic RingC=C Stretch1400-1600
PhenolC-O Stretch1200-1300
Aromatic RingC-H Stretch>3000
Aromatic RingC-H Bend (out-of-plane)650-900

UV-Vis Absorption Spectroscopy for Electronic Transitions and Concentration Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is influenced by the extent of the conjugated π-electron system and the presence of auxochromic (e.g., -OH) and chromophoric (e.g., -NO₂) groups.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the nitronaphthalene chromophore. The naphthalene ring itself has absorption bands, and the presence of the nitro and hydroxyl groups will shift these bands to longer wavelengths (a bathochromic or red shift). In a study of 4-hydroxy-1-naphthaldehydes, a new absorption band appeared in the 360–400 nm region in polar solvents like acetonitrile and methanol (B129727). rsc.org Similarly, for 4-nitrophenol (B140041), the addition of a base causes a shift in the absorption peak to around 400 nm due to the formation of the nitrophenolate ion. researchgate.net The absorption spectrum of this compound is likely to be pH-dependent due to the acidic nature of the phenolic hydroxyl group. Deprotonation in basic solutions would lead to a change in the electronic structure and a corresponding shift in the UV-Vis spectrum. rsc.org

UV-Vis spectroscopy is also a valuable tool for quantitative analysis. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the determination of the concentration of this compound in a solution by measuring its absorbance at a specific wavelength, provided a calibration curve is established. This is particularly useful for monitoring reaction kinetics or for quantifying the compound in various samples.

Chiral Resolution and Enantiomeric Purity Assessment (e.g., Chiral High-Performance Liquid Chromatography)

While this compound itself is not chiral, derivatization can introduce a chiral center, necessitating enantiomeric separation. For instance, if a chiral moiety were to be attached to the molecule, the resulting diastereomers or enantiomers would require separation to assess their individual properties. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for such separations. csfarmacie.czamericanpharmaceuticalreview.com

The principle of chiral HPLC relies on the differential interaction between the enantiomers and the chiral stationary phase, leading to different retention times and thus separation. csfarmacie.cz Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers.

In a relevant study, the enantiomers of 4-nitropropranolol, a related compound, were successfully resolved using chiral HPLC on a Kromasil 5-Amycoat column with a mobile phase of n-hexane and isopropanol (B130326) containing a small amount of diethylamine. mdpi.comresearchgate.net This demonstrates the feasibility of separating similar nitronaphthalene derivatives. The purity of the separated enantiomers was then assessed by chiral HPLC, confirming enantiomeric excesses of greater than 98%. mdpi.comresearchgate.net The choice of the CSP and the mobile phase composition are critical for achieving optimal resolution. Factors such as the solvent polarity, the presence of additives, and the column temperature can all influence the separation.

The assessment of enantiomeric purity, often expressed as enantiomeric excess (e.e.), is crucial in pharmaceutical research, as different enantiomers of a chiral drug can have different pharmacological activities and toxicities. csfarmacie.cz

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state of this compound.

To perform X-ray crystallography, a single crystal of high quality is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. mdpi.com The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. libretexts.org The analysis of the diffraction pattern allows for the calculation of an electron density map of the crystal, from which the positions of the individual atoms can be determined.

Theoretical and Computational Chemistry Studies of 4 Nitronaphthalen 2 Ol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure, stability, and reactivity of 4-nitronaphthalen-2-ol. These methods provide a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic ground state properties of molecules due to its favorable balance of accuracy and computational cost. wikipedia.orgresearchgate.net DFT calculations are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of frontier molecular orbitals (HOMO and LUMO). imperial.ac.ukscispace.comescholarship.org

For nitronaphthalene derivatives, the electron-withdrawing nitro group and the electron-donating hydroxyl group significantly influence the electronic landscape. DFT studies on structurally related compounds, such as other nitronaphthols and their derivatives, reveal that the nitro group's presence tends to lower the HOMO-LUMO energy gap. For instance, DFT calculations on 2-[(1-Nitronaphthalen-2-yl)amino]ethan-1-ol show a HOMO-LUMO gap of approximately 4.2 eV. Similarly, for N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, the calculated gap is 3.77 eV. These moderate energy gaps suggest a potential for reactivity in charge-transfer processes. While specific DFT data for this compound is not abundant in the provided context, the data from related molecules provide a strong indication of its expected electronic characteristics.

Table 1: Calculated HOMO-LUMO Gaps for Related Nitronaphthalene Compounds using DFT

Compound HOMO-LUMO Gap (eV) Reference
2-[(1-Nitronaphthalen-2-yl)amino]ethan-1-ol ~4.2
N-(6-Acetyl-1-nitronaphthalen-2-yl)acetamide 3.77

This interactive table summarizes key findings from DFT calculations on compounds structurally similar to this compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are known for their potential for high accuracy, albeit often at a greater computational expense than DFT. acs.org

Systematic theoretical studies concerning the tautomerism of O-nitronaphthols have been conducted using ab initio molecular orbital calculations at the Hartree-Fock level. scispace.com High-level ab initio calculations, such as the G2(MP2) theory, are utilized to obtain highly accurate energies for different tautomers and conformers of molecules. acs.org For complex systems, these methods can provide benchmark data against which less computationally demanding methods like DFT can be compared. acs.org While specific high-accuracy ab initio studies on this compound are not detailed in the search results, the application of these methods to similar systems underscores their importance for obtaining precise energetic and structural information.

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread across the entire molecule. wikipedia.orgpressbooks.pub In this framework, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

For nitronaphthalene derivatives, the electron-withdrawing nature of the nitro group and the electron-donating character of the hydroxyl group create a distinct electronic environment that shapes the orbital energy levels and their spatial distributions. Electron density mapping reveals regions of high and low electron density. The nitro group typically shows electron-deficient regions, making it susceptible to nucleophilic attack, while the hydroxyl group and the naphthalene (B1677914) ring may have electron-rich areas.

Hirshfeld surface analysis, a method based on electron density, is used to visualize and quantify intermolecular interactions in the crystalline state. nih.gov For a related compound, 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, this analysis showed that the most significant contributions to crystal packing come from O⋯H/H⋯O (34.9%), H⋯H (33.7%), and C⋯H/H⋯C (11.0%) contacts. nih.gov

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of reaction barriers.

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.org By mapping the PES, chemists can identify stable molecules (minima), and the transition states that connect them (saddle points). libretexts.orgyoutube.com

Computational methods, particularly DFT, are used to map the PES for chemical reactions. rsc.org For example, in the study of the atmospheric oxidation of related polycyclic aromatic hydrocarbons (PAHs), geometries of reactants, intermediates, transition states, and products are optimized at a specific level of theory, such as BB1K/6-31+G(d,p). rsc.org Transition states are characterized by having exactly one imaginary frequency in the vibrational analysis. rsc.org To confirm that a transition state connects the desired reactant and product, an Intrinsic Reaction Coordinate (IRC) analysis is performed. rsc.org This computational mapping provides a detailed picture of the reaction pathway, including the energy barriers that must be overcome.

Beyond the reaction path, computational studies can provide quantitative data on the kinetics and thermodynamics of a reaction. rroij.com The free energy of activation, which determines the reaction rate, can be calculated from the energy difference between the reactants and the transition state, including thermal contributions. rsc.org

Thermodynamic properties of related molecules like 1-nitronaphthalene (B515781) have been evaluated using a combination of experimental data and computational models. researchgate.net The dissolution of 1-nitronaphthalene in various solvents, for example, has been shown to be an endothermic and entropy-driven process. researchgate.net Computational studies on fluorene (B118485) derivatives have also been used to determine thermodynamic properties like enthalpies of formation and sublimation. researchgate.net These calculations are essential for understanding the stability of compounds and the feasibility of chemical processes under different conditions. rroij.com For reactions involving nitronaphthalene derivatives, computational methods can predict whether a reaction is exothermic or endothermic and can estimate rate constants for key elementary steps. rsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information on the conformational dynamics, solvent interactions, and thermodynamic properties of chemical systems.

Classical Molecular Dynamics for Conformational and Solvent Effects

Classical MD simulations utilize force fields—a set of parameters that approximate the potential energy of a system—to calculate the trajectories of atoms and molecules. mdpi.com For this compound, these simulations are invaluable for exploring its conformational landscape and the influence of different solvent environments.

The key flexible points in this compound are the hydroxyl (-OH) and nitro (-NO₂) groups. MD simulations can predict the rotational freedom of these groups and the preferred orientations relative to the naphthalene ring. This includes quantifying the equilibrium between different conformers and the energy barriers separating them. csic.es An important aspect to investigate would be the potential for intramolecular hydrogen bonding between the hydroxyl proton and an oxygen atom of the nitro group, and how this is influenced by the surrounding solvent.

Solvent effects are critical to understanding the behavior of this compound in solution. MD simulations can model how solvent molecules arrange around the solute, affecting its conformation and properties. acs.orgnih.gov For instance, in polar protic solvents like methanol (B129727) or water, the hydroxyl group would act as both a hydrogen bond donor and acceptor, influencing its orientation and interactions with neighboring molecules. aip.org In contrast, aprotic solvents would interact differently, primarily with the polar nitro group. Studies on related nitronaphthalene derivatives have shown that solvent polarity can significantly shift the energy levels of excited states and influence deactivation pathways. nih.govaip.orgaip.org Classical MD simulations can provide the structural ensembles needed for subsequent, more accurate quantum mechanical calculations of these properties. acs.org

Table 1: Potential MD Simulation Parameters and Observables for this compound.
Simulation ParameterDescriptionExpected Insight
Force Fielde.g., AMBER, CHARMM, OPLS-AADefines the potential energy landscape for the molecule.
Solvent ModelExplicit (e.g., TIP3P water) or Implicit (e.g., IEFPCM)Models the effect of the environment on the solute's behavior. mdpi.com
Simulation TimeNanoseconds (ns) to Microseconds (µs)Determines the extent of conformational sampling. plos.org
Observable: Dihedral AnglesRotation around C-O and C-N bondsProvides information on the orientation of -OH and -NO₂ groups.
Observable: Radial Distribution FunctionProbability of finding solvent molecules at a certain distanceCharacterizes the solvation shell structure.
Observable: Hydrogen BondsIntra- and intermolecular H-bond analysisQuantifies the strength and dynamics of hydrogen bonding. csic.es

Ab Initio Molecular Dynamics for Reactive Processes in Condensed Phases

Ab initio molecular dynamics (AIMD) is a more computationally intensive method where the forces on the atoms are calculated "from first principles" using quantum mechanics at each step of the simulation, rather than relying on predefined force fields. nih.gov This approach is particularly suited for studying chemical reactions, bond breaking/formation, and electronic polarization effects that are not well-described by classical MD. nih.gov

For this compound, AIMD could be employed to investigate reactive processes such as excited-state proton transfer from the hydroxyl group, which may be facilitated by solvent molecules. It can also be used to explore photochemical degradation pathways, a known phenomenon for nitroaromatic compounds. ucl.ac.uk For example, upon electronic excitation, the nitro group can undergo complex rearrangements. ucl.ac.uk Studies on related molecules like 2-nitronaphthalene (B181648) have used advanced computational methods to explore ultrafast intersystem crossing to triplet states, a key step in their photophysics that can lead to subsequent chemical reactions. acs.orgdntb.gov.ua AIMD simulations can trace the trajectories of these reactive events in condensed phases, providing a dynamic picture of the underlying mechanisms. researchgate.net

Structure-Property Relationship Modeling

Structure-property relationship models are computational tools that correlate the chemical structure of a molecule with its physical properties or biological activity.

Quantitative Structure-Activity Relationships (QSAR) for Biological Predictions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the structural or physicochemical properties of a set of compounds and their biological activities. oup.com For nitroaromatic compounds, QSAR models have been extensively developed to predict toxicological endpoints. nih.govnih.govdntb.gov.ua

Table 2: Examples of Molecular Descriptors for a QSAR Study of this compound.
Descriptor ClassExample DescriptorInformation Encoded
ConstitutionalMolecular Weight, nNO₂ (number of nitro groups)Basic molecular composition and size. nih.gov
TopologicalWiener Index, Kappa Shape IndicesMolecular branching and connectivity.
PhysicochemicalLogP (octanol-water partition coefficient)Hydrophobicity/hydrophilicity. nih.gov
Quantum ChemicalHOMO/LUMO energies, Dipole MomentElectronic structure and reactivity. researchgate.net
ElectronicPartial atomic charges on nitro and hydroxyl groupsElectrostatic interaction potential.

The resulting QSAR equation would allow for the estimation of the biological activity of this compound based on its calculated descriptor values. Such models are valuable tools in environmental risk assessment and drug discovery for prioritizing compounds for experimental testing. oup.comosti.gov

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). academie-sciences.frresearchgate.net This technique is fundamental in drug design for predicting the binding affinity and interaction patterns of a potential drug molecule within the active site of a target protein. researchgate.net

While there are no specific docking studies published for this compound, its potential as a ligand can be assessed by docking it into the binding sites of various enzymes or receptors. For instance, nitrophenol and naphthalene derivatives have been investigated as inhibitors of various enzymes. acs.orgnih.gov Docking simulations of this compound would involve placing the molecule in various positions and orientations within the protein's binding pocket and scoring them based on a function that estimates the binding free energy.

The results would reveal the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds between the hydroxyl group and polar residues, or π-π stacking between the naphthalene ring and aromatic residues like Phenylalanine or Tyrosine. acs.org This information is crucial for understanding its mechanism of action at a molecular level and for guiding the design of more potent and selective analogs.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein.
ParameterDescriptionExample Value/Observation
Binding Affinity (ΔG)Estimated free energy of binding.-7.5 kcal/mol
Key Hydrogen BondsSpecific H-bonds between ligand and protein.-OH group with Asp120; -NO₂ group with Arg85
Hydrophobic InteractionsNon-polar interactions.Naphthalene ring with Leu34, Val56
π-π StackingStacking of aromatic rings.Naphthalene ring with Phe152
Predicted Inhibition Constant (Ki)Calculated from binding affinity.2.5 µM

Spectroscopic Property Simulations and Validation

Computational chemistry provides powerful tools for simulating and predicting the spectroscopic properties of molecules, which is essential for interpreting experimental data and understanding electronic structure. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating UV-Vis absorption spectra. mdpi.comresearchgate.netrespectprogram.org

For this compound, TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of its electronic transitions. rsc.org This allows for the simulation of its UV-Vis spectrum, which can then be compared with experimentally measured spectra for validation. mdpi.com Such a comparison helps in assigning the observed absorption bands to specific electronic transitions, such as π→π* transitions within the naphthalene ring or n→π* transitions involving the nitro and hydroxyl groups.

Furthermore, these simulations can be performed in the presence of a solvent using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the spectral properties. aip.org Studies on related compounds like 1-nitronaphthalene have demonstrated that including solvent effects is crucial for accurately reproducing experimental spectra. aip.orgaip.org The validation of computational results against experimental data ensures the reliability of the theoretical model, which can then be used to predict the properties of other related compounds or to understand how structural modifications would alter the spectroscopic behavior.

Table 4: Illustrative Comparison of Simulated and Experimental UV-Vis Absorption Maxima (λmax).
CompoundMethod/SolventCalculated λmax (nm)Experimental λmax (nm)Transition Assignment
This compoundTD-DFT (IEFPCM, Methanol)~350 nm(Hypothetical) 355 nmπ→π*
This compoundTD-DFT (IEFPCM, Methanol)~420 nm(Hypothetical) 430 nmIntramolecular Charge Transfer
1-NitronaphthaleneDFT/PBE0 aip.org-326 nm (isopentane) aip.orgS₀→S₁

Biological Activity and Biomedical Investigations of 4 Nitronaphthalen 2 Ol Derivatives

Molecular Mechanisms of Biological Action

The biological effects of 4-nitronaphthalen-2-ol and its related compounds are rooted in their chemical structure, which facilitates interactions with vital cellular components and participation in redox processes.

Interaction with Cellular Macromolecules (e.g., DNA, Proteins)

Derivatives of nitronaphthalene have been shown to interact with cellular macromolecules, a key aspect of their biological activity. The nitro group can be metabolically reduced to form highly reactive intermediates, such as arylnitrenium ions, which are known to be DNA alkylators. scielo.br This interaction can lead to the formation of DNA adducts, which are implicated in the mutagenic and genotoxic potential of some nitroaromatic compounds. scielo.brinchem.org Specifically, C8-substituted deoxyguanosine adducts are commonly detected, though other adducts have also been identified. inchem.org

Beyond DNA, these derivatives can target proteins. For example, 3-((4-Nitronaphthalen-1-yl)amino)benzoic acid, a nitronaphthalene derivative, acts as a competitive inhibitor of the enzyme aldo-keto reductase 1C3 (AKR1C3). nih.gov This enzyme is a significant target in castration-resistant prostate cancer due to its role in androgen biosynthesis. The same compound also functions as an antagonist of the androgen receptor (AR), demonstrating a dual mechanism of action through protein interaction. nih.gov The inhibitory potency of such analogs is often enhanced by the presence of a strong electron-withdrawing group (EWG) like the nitro group. nih.gov

The hydroxyl group present in these compounds can also form hydrogen bonds with biological molecules, influencing cellular processes and contributing to target binding. smolecule.com

Role of Redox Cycling and Reactive Intermediates

The nitro group is a critical functional moiety that enables nitronaphthalene derivatives to participate in redox cycling. smolecule.com This process involves the enzymatic reduction of the nitro group to a nitro anion radical, which can then be re-oxidized by molecular oxygen, regenerating the parent compound and producing a superoxide (B77818) radical. This cycle can lead to the generation of reactive oxygen species (ROS) and oxidative stress.

The bioactivation of nitroaromatics is a stepwise reduction process. scielo.br The nitro group (R-NO₂) is first reduced to a nitroso derivative (R-NO), followed by further reduction to a hydroxylamine (B1172632) derivative (R-NHOH). This hydroxylamine intermediate can then generate a reactive nitrenium ion, which, as mentioned, can interact with macromolecules like DNA. scielo.br This metabolic activation is often a prerequisite for the compound's biological effects.

Studies on naphthalene (B1677914) secondary organic aerosol (SOA), which contains various derivatives, highlight its high redox-activity. researchgate.net While known quinone products account for some of this activity, a substantial portion is attributed to other unidentified constituents, suggesting that complex redox processes are at play. researchgate.net The concept of redox cycling is also being harnessed synthetically, for instance, in catalytic reactions involving phosphorus reagents to mediate the reduction of nitro groups. mit.edu

In Vitro Cellular Responses and Cytotoxicity Profiling

The interaction of this compound derivatives at the molecular level translates into observable cellular responses. In vitro assays are crucial for profiling the cytotoxicity of these compounds and understanding their effects on cell fate.

Assays for Cell Viability and Proliferation (e.g., MTT, LDH Release)

The cytotoxicity of nitronaphthalene derivatives is commonly evaluated using cell viability and proliferation assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. atcc.orgsigmaaldrich.com In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. atcc.orgsigmaaldrich.com

Conversely, the Lactate Dehydrogenase (LDH) release assay measures cytotoxicity by quantifying the activity of LDH, a stable cytoplasmic enzyme released into the culture medium from cells with damaged plasma membranes. nih.govtakarabio.com An increase in LDH activity in the medium corresponds to an increase in cell death. takarabio.com

Studies on various naphthol and nitronaphthol derivatives have utilized these assays to determine their cytotoxic potential against cancer cell lines. For instance, 4-Nitro-1-naphthol demonstrated significant cytotoxic effects on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with reported IC₅₀ values of approximately 25 µM and 30 µM, respectively. Similarly, a study on various naphthol derivatives found several to be effective cytotoxic agents against human carcinoma cell lines at concentrations below 4 µg/mL. nih.gov

Table 1: Cytotoxicity Data for Nitronaphthalene Derivatives
CompoundCell LineAssay TypeEndpointResultCitation
4-Nitro-1-naphtholMCF-7 (Human Breast Cancer)Not SpecifiedIC₅₀~25 µM
4-Nitro-1-naphtholHepG2 (Human Liver Cancer)Not SpecifiedIC₅₀~30 µM
3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamide (Compound 21)HL-60 (Human Promyelocytic Leukemia)Cell Growth InhibitionIC₅₀2.06 - 11.72 µM acs.org
3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamide (Compound 21)MV4-11 (Human Acute Myeloid Leukemia)Cell Growth InhibitionIC₅₀2.06 - 11.72 µM acs.org

Induction of Apoptosis and Necrosis

A primary mechanism through which nitronaphthalene derivatives exert their cytotoxic effects is the induction of programmed cell death, or apoptosis. Apoptosis is a controlled process characterized by specific morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, and the activation of caspase enzymes. nih.gov Necrosis, in contrast, is a form of uncontrolled cell death resulting from acute cellular injury. nih.gov

Several studies have confirmed that nitronaphthalene derivatives can trigger apoptosis in cancer cells. Treatment of HL-60 leukemia cells with a novel 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamide resulted in a dose-dependent increase in apoptotic cells, rising to 78.4% after 20 hours of treatment at a 10 µM concentration. acs.org This process was confirmed to involve the activation of caspase-3. nih.gov Similarly, 4-Nitro-1-naphthol was shown by flow cytometry to induce apoptosis in both MCF-7 and HepG2 cells. The mode of cell death can be concentration-dependent, with some compounds inducing apoptosis at lower concentrations and necrosis at higher concentrations. nih.gov

The mechanism of apoptosis induction often involves the mitochondrial pathway, which is regulated by the Bcl-2 family of proteins. mdpi.com For example, some anticancer agents work by downregulating anti-apoptotic proteins like Bcl-2, thereby promoting cell death. mdpi.com

Table 2: Apoptosis Induction by Nitronaphthalene Derivatives
Compound/DerivativeCell LineTreatment ConditionsObserved EffectCitation
3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamide (Compound 21)HL-6010 µM for 20 h78.4% apoptotic cells (early + late) acs.org
4-Nitro-1-naphtholMCF-7, HepG2Dose-dependentInduction of apoptosis confirmed by flow cytometry
2-Thioxoimadazolidin-4-one derivative (Compound 4)HepG2IC₅₀ = 0.017 µM11.42% apoptotic cells vs 0.59% in control mdpi.com

Generation of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS)—such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH)—is another key aspect of the biological activity of nitronaphthalene derivatives. nih.gov While classically viewed as harmful byproducts of metabolism, ROS are now recognized as important signaling molecules that can modulate processes like cell growth and differentiation. nih.gov However, excessive ROS production leads to oxidative stress, which can damage cellular components and trigger cell death.

The anticancer potential of some nitronaphthalene derivatives is linked to their ability to induce oxidative stress. The redox cycling of the nitro group, as previously discussed, is a direct pathway for ROS generation. Furthermore, studies on nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) have shown that they can induce the generation of singlet oxygen and superoxide radicals upon photoirradiation. mdpi.com

In the context of cellular signaling, ROS generated by enzymes like NADPH oxidases (Nox) have been shown to be required for processes such as chondrogenic differentiation. nih.gov This suggests that the ability of nitronaphthalene derivatives to influence intracellular ROS levels could have complex and context-dependent biological outcomes.

Metabolic Pathways and Biotransformation Studies

The biotransformation of nitroaromatic compounds, including nitronaphthalene derivatives, is a critical determinant of their biological activity. These metabolic processes, primarily occurring in the liver, can lead to either detoxification or metabolic activation, resulting in the formation of reactive intermediates that can exert toxic, mutagenic, and carcinogenic effects. nih.govnih.gov

The initial and most crucial steps in the metabolism of nitronaphthalenes are catalyzed by hepatic microsomal enzymes, particularly the cytochrome P-450 (CYP) enzyme system. nih.govmlsu.ac.in These enzymes facilitate oxidative metabolism. For instance, studies on the related compound 1-nitronaphthalene (B515781) (1-NN) show that its metabolism by liver microsomes is dependent on NADPH and can be inhibited by carbon monoxide, indicating the direct involvement of cytochrome P-450 enzymes. nih.gov Pre-treatment with phenobarbital, a known inducer of CYP enzymes, has been shown to increase the rate of 1-NN metabolism in mouse liver microsomes. nih.gov

Two primary metabolic pathways are recognized for nitronaphthalenes: nitroreduction and ring oxidation.

Nitroreduction: This pathway involves the reduction of the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to an amine. epa.govresearchgate.net The N-hydroxyamino aromatic compound is a critical intermediate, as it is a reactive electrophile capable of binding to macromolecules like DNA. researchgate.netpsu.edu This reduction can be catalyzed by enzymes such as nitroreductases found in liver fractions. epa.govwho.int

Ring Oxidation: This pathway, mediated by CYP enzymes, involves the oxidation of the aromatic ring to form epoxides. nih.govnih.gov For example, 2-nitronaphthalene (B181648) is oxidized by a range of CYP isoforms to form 2-Nitronaphthalene-5,6-oxide and 2-Nitronaphthalene-7,8-oxide. bio-rad.com These epoxides are highly reactive intermediates.

The table below summarizes the key microsomal enzymes involved in the metabolism of the related compound, 2-nitronaphthalene.

Enzyme FamilySpecific Isoform(s)Metabolic ReactionReference
Cytochrome P450CYP1A1, CYP1A2, CYP2B1, CYP2E1, CYP2F1, CYP3A4Oxidation of 2-Nitronaphthalene to epoxides bio-rad.com
SulfotransferaseSULT1A1, SULT1A2, SULT1A3, SULT1A4Conjugation of hydroxylamine metabolites bio-rad.com
UDP GlucuronosyltransferaseUGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9Glucuronidation of 2-Naphthylamine (B18577) and 2-Hydroxyamino-naphthalene bio-rad.com
Glutathione (B108866) S-transferaseGSTA1, GSTA2, GSTA3, GSTA4, GSTA5Conjugation of glutathione to epoxide intermediates bio-rad.com

This data is based on the metabolism of the related compound 2-Nitronaphthalene.

The metabolism of nitronaphthalenes by hepatic enzymes generates a series of metabolites, some of which are stable and excretable, while others are highly reactive and biologically significant.

Key metabolites identified from studies on 1- and 2-nitronaphthalene include:

Epoxides: As products of CYP-mediated ring oxidation, C(5),C(6)- and C(7),C(8)-epoxides of 1-nitronaphthalene have been identified as key intermediates. nih.gov

N-Hydroxy-naphthylamines: The reduction of the nitro group leads to the formation of N-hydroxy-1-naphthylamine and N-hydroxy-2-naphthylamine. psu.eduinchem.org These metabolites are considered "activated" intermediates due to their potential to cause tissue damage and are often implicated in the carcinogenic process. psu.edu

Naphthylamines: Further reduction of the hydroxylamine yields 1-naphthylamine (B1663977) and 2-naphthylamine. psu.edu The conversion of 2-nitronaphthalene to the known human bladder carcinogen 2-naphthylamine has been demonstrated in rats and dogs, highlighting a significant pathway for metabolic activation. psu.eduepa.gov

Conjugates: Reactive epoxide intermediates are detoxified through conjugation with glutathione (GSH), catalyzed by glutathione S-transferases, to form various glutathionyl-hydroxy-dihydronaphthalene conjugates. nih.govbio-rad.com For example, the metabolism of 1-nitronaphthalene in mouse liver microsomes predominantly forms 1-nitro-5-hydroxy-6-glutathionyl-5,6-dihydronaphthalene. nih.gov Hydroxylated metabolites and hydroxylamines can also undergo conjugation with glucuronic acid and sulfate (B86663) to increase their water solubility and facilitate excretion. bio-rad.comresearchgate.net

Comparative Analysis of Biological Activity with Related Nitronaphthalenes

The biological activity of nitronaphthalene derivatives is highly dependent on their specific chemical structure, including the position of the nitro group and the presence of other substituents.

The relationship between the chemical structure of nitronaphthalenes and their biological effects, particularly mutagenicity, has been the subject of numerous quantitative structure-activity relationship (QSAR) studies. nih.govinsilico.euoup.com These studies aim to create models that can predict the toxicity of untested chemicals based on their molecular properties. researchgate.netnih.gov

Several structural factors are known to influence the mutagenic and toxic potential of these compounds:

Position of the Nitro Group: The location of the nitro group on the naphthalene ring is a critical determinant of biological activity. nih.gov For example, 2-nitronaphthalene is considered a potent carcinogen due to its metabolic conversion to 2-naphthylamine, whereas 1-nitronaphthalene has shown inadequate evidence of carcinogenicity in animal studies. inchem.orgepa.gov

Presence of Other Functional Groups: The addition of other groups, such as hydroxyl (-OH) in the case of this compound, or methyl groups, can significantly alter the electronic properties, metabolism, and ultimately the toxicity of the molecule. nih.govontosight.ai For instance, the hydroxyl group in this compound would be expected to influence its solubility and potential for conjugation reactions.

The following table outlines key structural factors and their general impact on the biological activity of nitronaphthalenes.

Structural Feature / PropertyInfluence on Biological ActivityReference
Nitro Group Position Critically affects metabolic pathways and carcinogenic potential. Position 2 is often associated with higher carcinogenicity than position 1. inchem.org, epa.gov
Number of Nitro Groups Increasing the number of nitro groups can alter mutagenic potential; dinitronaphthalenes show varying levels of mutagenicity. researchgate.net, insilico.eu
Other Substituents (e.g., -OH, -CH3) Modifies electronic properties, solubility, and metabolic fate, thereby influencing toxicity and biological interactions. nih.gov, ontosight.ai
Molecular Connectivity & Hydrophobicity Important parameters in QSAR models that correlate with toxicity and the ability to interact with biological systems. nih.gov

Nitroaromatic compounds as a class are widely recognized for their potential carcinogenicity and mutagenicity. nih.govnih.gov This toxicity is fundamentally linked to their metabolism. The general mechanism involves the reduction of the nitro group to form reactive N-hydroxyamino intermediates, which can then bind covalently to DNA, forming DNA adducts. researchgate.netpsu.edu These adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis. nih.govresearchgate.net

The carcinogenicity of specific nitronaphthalenes varies significantly. 2-Nitronaphthalene is considered carcinogenic, with its activity linked to its metabolic conversion to 2-naphthylamine, a known bladder carcinogen. epa.goviarc.fr In contrast, 1-nitronaphthalene is currently classified as "not classifiable as to its carcinogenicity to humans (Group 3)" by IARC, reflecting inadequate evidence from animal studies. who.intinchem.org However, 1-nitronaphthalene is known to be mutagenic in bacteria and causes DNA damage. inchem.org It is also cytotoxic, particularly to nonciliated bronchiolar epithelial (Clara) cells in the lung, through metabolic activation by cytochrome P450. nih.govnih.gov

The widespread presence of nitronaphthalenes in the environment, particularly in diesel exhaust, makes them a public health concern. nih.govresearchgate.net The study of their structure-activity relationships is crucial for assessing the risk of related compounds and for understanding the broader threat posed by nitroaromatic pollutants. researchgate.net

Applications in Medicinal Chemistry Research

While many nitronaphthalene derivatives are studied for their toxicity, their unique chemical structures and biological activities also make them subjects of interest in medicinal chemistry. The nitronaphthalene scaffold has been explored as a basis for synthesizing new therapeutic agents. ontosight.aiontosight.ai

Naphthalene derivatives in general are investigated for a wide range of potential applications, including:

Anticancer Agents: The cytotoxic properties of some nitronaphthalenes have led to research into their potential as anticancer drugs. ontosight.aiontosight.ai The ability of these compounds to induce apoptosis (programmed cell death) in cancer cells is a key area of investigation.

Enzyme Inhibitors: The structure of nitronaphthalenes allows them to interact with the active sites of various enzymes. ontosight.ai This inhibitory action could be harnessed to modulate biochemical pathways involved in disease.

Antimicrobial Agents: Some nitronaphthalene derivatives have shown activity against bacteria, suggesting potential for development as new antibiotics. ontosight.ai

Research Probes: Due to their reactivity and ability to interact with cellular components, these compounds can be used as chemical probes to study biochemical pathways and enzyme functions. ontosight.ai

For example, complex molecules incorporating a nitronaphthalene moiety have been synthesized and stored in databases of bioactive molecules, indicating their potential as starting points for drug discovery programs. ontosight.ai Other naphthalene derivatives have been investigated for their potential to activate melatonin (B1676174) receptors, suggesting applications in treating central nervous system disorders. google.com The field continues to explore how modifications to the naphthalene core, including the addition of nitro and hydroxyl groups, can lead to compounds with selective and potent therapeutic effects. ontosight.ai

Scaffold for Drug Discovery and Optimization

The nitronaphthalene framework serves as a valuable starting point or intermediate in the synthesis of more complex molecules for drug discovery. Its rigid bicyclic structure and the presence of reactive handles allow for systematic chemical modifications to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets.

One key area of application has been in the development of kinase inhibitors. For instance, the closely related isomer, 4-nitronaphthalen-1-ol, was used as a linker in the synthesis of fused-pyrazolone carboxamide derivatives designed as potential inhibitors of the AXL kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance. nih.gov In this study, 4-nitronaphthalen-1-ol was reacted with chlorinated heterocyclic materials to create nitro intermediates, which were then reduced to the corresponding amines and condensed with acid fragments to produce the final target compounds. nih.gov However, the derivatives incorporating the 4-nitronaphthalen-1-ol linker exhibited poor inhibitory activity against AXL kinase, suggesting that the flat, hydrophobic channel of the target's binding site could not accommodate the larger naphthalene structure effectively. nih.gov

Similarly, the 1-nitronaphthalene core has been employed in the structure-based design of selective inhibitors for Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein that is a key target in cancer therapy. nih.gov The synthesis of these inhibitors involved starting with 1-nitronaphthalene, which underwent functionalization before the nitro group was reduced to an amine. This amine then served as a critical anchor point for adding other chemical moieties to build the final inhibitor. nih.gov The this compound compound itself has also been used directly as a building block in synthetic chemistry. researchgate.net

These examples demonstrate the utility of the nitronaphthalene scaffold as a versatile platform. By modifying the core structure or using it as a linker, chemists can generate libraries of compounds for screening against various biological targets, even though not all modifications lead to successful outcomes. nih.gov

Scaffold/Starting MaterialTherapeutic Target/ApplicationSynthetic StrategyReference
4-Nitronaphthalen-1-olAXL Kinase InhibitionUsed as a linker to synthesize fused-pyrazolone carboxamide derivatives. nih.gov
1-NitronaphthaleneMcl-1 InhibitionUsed as a starting material; the nitro group is later reduced to an amine for further derivatization. nih.gov
(4-nitronaphthalen-1-yl)oxy)propan-2-olAnalog of Propranolol (B1214883)Synthesized to investigate the effects of nitration on drug molecules. mdpi.com
1-Nitro-naphthalen-2-olSynthesis of Naphthalenol DerivativesUsed as a reactant with other chemical fragments to form more complex molecules. researchgate.net

Exploration of Potential Therapeutic Effects (e.g., Antimicrobial, Anti-inflammatory)

The inherent biological activity associated with the naphthalene core has prompted investigations into the therapeutic potential of its derivatives, particularly in the realms of antimicrobial and anti-inflammatory effects. researchgate.netresearchgate.net

Antimicrobial Activity

Naphthalene derivatives are a known class of antimicrobials, with established drugs like nafacillin and terbinafine (B446) used to treat bacterial and fungal infections, respectively. researchgate.net Research has extended to various synthetic derivatives, including those related to nitronaphthalenes, to identify new agents to combat microbial pathogens, especially those with multidrug resistance. researchgate.netturkjps.org

Studies on 1,4-naphthoquinone (B94277) derivatives, which share the core naphthalene structure, have shown notable antibacterial activity. nih.gov A series of these compounds demonstrated significant potency against the Gram-positive bacterium Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the range of 30–70 μg/mL. nih.gov Further investigations into spiro heterocyclic compounds derived from 2-naphthol (B1666908) have also yielded promising results. In one study, certain spiro[naphtho[1,2-e] Current time information in Bangalore, IN.smolecule.comoxazine-3,4'-pyran] derivatives showed selective activity against Gram-positive bacteria (S. aureus and S. pyogenes), while others were active against Gram-negative bacteria (P. phaseolicola and P. fluorescens). naturalspublishing.com This highlights how modifications to the naphthalene scaffold can tune the spectrum of antimicrobial action. naturalspublishing.com

The development of indole (B1671886) derivatives linked to heterocyclic rings like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) has also produced compounds with potent and broad-spectrum antimicrobial effects, with MIC values ranging from 3.125 to 50 µg/mL against various bacteria and fungi. turkjps.org One indole-triazole derivative, in particular, showed excellent activity against methicillin-resistant S. aureus (MRSA), proving more effective than the standard drug ciprofloxacin. turkjps.org

Derivative ClassMicroorganisms TestedKey FindingsReference
1,4-NaphthoquinonesStaphylococcus aureus, Pseudomonas aeruginosa, Salmonella bongoriGood activity against S. aureus (MICs: 30–70 μg/mL). nih.gov
Spiro NaphthoxazinesS. aureus, S. pyogenes (Gram-positive), P. phaseolicola, P. fluorescens (Gram-negative)Different derivatives showed selective activity against either Gram-positive or Gram-negative bacteria. naturalspublishing.com
Indole-Triazole DerivativesS. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. kruseiBroad-spectrum activity (MICs: 3.125-50 µg/mL); one derivative was more effective against MRSA than ciprofloxacin. turkjps.org
Naphthyridine DerivativesS. aureus, B. cereus, E. coli, K. pneumoniae, M. smegmatisCertain derivatives showed high activity against S. aureus and M. smegmatis. nih.gov

Anti-inflammatory Activity

The naphthalene scaffold is the basis for several widely used non-steroidal anti-inflammatory drugs (NSAIDs), such as naproxen (B1676952) and nabumetone, which primarily function by inhibiting cyclooxygenase (COX) enzymes. researchgate.net This precedent has inspired the synthesis of novel naphthalene derivatives with the aim of discovering new and improved anti-inflammatory agents. nih.gov

In one such study, researchers synthesized a series of naphthalene derivatives incorporating azetidinyl and thiazolidinyl moieties. nih.gov When tested for in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model, two compounds were found to exhibit potent effects comparable to the standard drugs phenylbutazone (B1037) and naproxen. nih.gov Another study focusing on honokiol (B1673403) analogs, which have a biphenyl (B1667301) structure, explored their potent anti-inflammatory activity through the inhibition of COX-2. mdpi.com While not direct naphthalene derivatives, this work underscores the strategy of targeting COX enzymes, a path that is also relevant for naphthalene-based drug design. researchgate.netmdpi.com The design of novel 2-phenyl-4H-chromen-4-one derivatives has also been pursued, leading to the discovery of a compound that reduces inflammation by regulating the TLR4/MAPK signaling pathway. nih.gov These studies collectively affirm that the naphthalene core remains a promising scaffold for developing new molecules to treat inflammatory conditions. researchgate.netnih.gov

Derivative/CompoundAssay/ModelResult/ActivityReference
α/β-Azetidinyl/Thiazolidinyl NaphthalenesCarrageenan-induced rat paw edemaTwo compounds showed potent anti-inflammatory activity comparable to phenylbutazone and naproxen. nih.gov
Naproxen, NabumetoneCyclooxygenase (COX) InhibitionEstablished NSAIDs that act as nonselective inhibitors of COX-1 and COX-2. researchgate.net
2-phenyl-4H-chromen-4-one derivativeLPS-induced inflammation in miceReduced inflammation by inhibiting the TLR4/MAPK pathway. nih.gov
Honokiol AnalogsCOX-2 Inhibition AssaysDerivatives showed high inhibitory potency against COX-2, indicating anti-inflammatory potential. mdpi.com

Environmental Fate and Degradation of 4 Nitronaphthalen 2 Ol

Environmental Occurrence, Distribution, and Sources

The presence of 4-Nitronaphthalen-2-ol in the environment is primarily a consequence of anthropogenic activities, particularly those involving the combustion of organic materials and subsequent atmospheric reactions.

Nitro-polycyclic aromatic hydrocarbons (NPAHs), a class of compounds to which this compound belongs, are not typically produced commercially in large volumes but are formed as byproducts of incomplete combustion. walshmedicalmedia.comresearchgate.net These compounds can be released directly from sources such as diesel and gasoline engine exhaust and wood smoke. walshmedicalmedia.com

Furthermore, NPAHs can be formed in the atmosphere through the chemical reactions of their parent polycyclic aromatic hydrocarbons (PAHs). walshmedicalmedia.com For instance, gas-phase reactions of naphthalene (B1677914) with hydroxyl (OH) and nitrate (B79036) (NO₃) radicals can lead to the formation of nitronaphthalenes. inchem.orgbham.ac.uk The photolysis of nitrate and nitrite (B80452) ions in aqueous environments can also trigger the nitration of aromatic compounds, representing another potential formation pathway. researchgate.net Specifically, the reaction of naphthalene with NO₃ radicals can produce nitronaphthalene isomers. rsc.org While the dominant atmospheric loss process for compounds like 1- and 2-nitronaphthalene (B181648) is photolysis, their formation is a key step in their environmental lifecycle. inchem.org

Biodegradation and Biotransformation Pathways

The persistence of this compound in the environment is significantly influenced by its susceptibility to microbial degradation. Both aerobic and anaerobic pathways contribute to its breakdown, transforming it into simpler, less harmful substances.

Under aerobic conditions, the microbial degradation of nitroaromatic compounds is a key removal process. nih.gov For many nitronaphthalenes, the initial step involves the action of dioxygenase enzymes. researchgate.net These enzymes introduce oxygen into the aromatic ring, often leading to the removal of the nitro group and the formation of dihydroxylated intermediates. asm.orgresearchgate.net

For example, the degradation of the related compound 1-nitronaphthalene (B515781) by Sphingobium sp. strain JS3065 is initiated by a three-component dioxygenase, which converts it to 1,2-dihydroxynaphthalene. asm.org This intermediate then enters the well-established naphthalene degradation pathway. asm.org Similarly, the degradation of 4-nitrophenol (B140041) often proceeds through the formation of 1,2,4-benzenetriol. plos.org It is plausible that the aerobic degradation of this compound follows a similar pathway, beginning with an oxidative attack that ultimately leads to ring cleavage.

Table 1: Aerobic Degradation Intermediates of Related Nitroaromatic Compounds

Parent Compound Key Intermediate(s) Degradation Step
1-Nitronaphthalene 1,2-Dihydroxynaphthalene Dioxygenation
4-Nitrophenol 4-Nitrocatechol, 1,2,4-Benzenetriol Monooxygenation, Denitration
N-Methyl-4-nitroaniline 4-Nitroaniline, 4-Aminophenol, 1,2,4-Benzenetriol N-demethylation, Monooxygenation, Oxidative deamination

This table is generated based on data from scientific literature. asm.orgplos.org

In anaerobic environments, the primary transformation pathway for nitroaromatic compounds is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). vulcanchem.comsmbb.mx This bioreduction is a critical first step that makes the compound more amenable to further degradation. smbb.mx

Studies on the degradation of complex dyes containing nitronaphthol structures have identified metabolites that confirm this pathway. For instance, the degradation of Acid Black 52 dye led to the formation of intermediates such as 1-amino-6-nitronaphthalene-2-ol and 6-aminonaphthalene-2-ol. ijcmas.com This demonstrates the stepwise reduction of a nitro group on a naphthol backbone under biotransformation conditions. ijcmas.com Anaerobic degradation of naphthalene itself has been observed in pure cultures of sulphate-reducing and nitrate-reducing bacteria, indicating that the core ring structure can be broken down without oxygen. nih.govnih.gov

Table 2: Metabolites Formed During Anaerobic Biotransformation of a Related Compound

Parent Structure in Dye Identified Metabolite Transformation
Nitronaphthol sulfonic acid derivative 1-amino-6-nitronaphthalene-2-ol Partial reduction of a dinitro compound
Nitronaphthol sulfonic acid derivative 6-aminonaphthalene-2-ol Reduction of nitro group to amino group

This table is based on metabolites identified during the degradation of Acid Black 52. ijcmas.com

A variety of microorganisms have been identified that can degrade nitronaphthalenes and related compounds. These microbes possess specific enzymes that catalyze the transformation reactions.

Under aerobic conditions, bacteria from the genus Sphingobium have been shown to degrade 1-nitronaphthalene. asm.org The key enzyme identified in this process is a Rieske non-heme iron dioxygenase . asm.orgresearchgate.net Bacteria of the genera Pseudomonas , Rhodococcus , and Nocardioides are also well-known for their ability to degrade various nitroaromatic compounds. plos.orgnih.govmdpi.com

In anaerobic settings, nitrate-reducing bacteria such as Pseudomonas stutzeri and Vibrio pelagius have demonstrated the ability to degrade naphthalene. nih.gov Sulphate-reducing bacteria have also been isolated that can completely oxidize naphthalene. nih.gov The enzymatic machinery in anaerobic degradation often involves nitroreductases , which catalyze the initial reduction of the nitro group. divyarasayan.org In broader contexts of dye degradation, which includes nitroaromatic components, a suite of oxidoreductive enzymes such as laccase , lignin peroxidase , tyrosinase , and azoreductase have been implicated. ijcmas.com

Table 3: Microbial Species and Enzymes in Nitroaromatic Degradation

Condition Microbial Genus Enzyme Class/Specific Enzyme
Aerobic Sphingobium Rieske Dioxygenase (e.g., NinAaAbAcAd)
Aerobic Pseudomonas Monooxygenase, Dioxygenase
Aerobic Rhodococcus Monooxygenase
Anaerobic Pseudomonas Nitroreductase
Anaerobic Vibrio Not specified
Anaerobic Desulfovibrio Not specified

This table synthesizes information from multiple sources on the degradation of naphthalene and nitrated aromatic compounds. asm.orgijcmas.comnih.govnih.govnih.gov

Photodegradation Processes in Aquatic and Atmospheric Environments

Photodegradation, the breakdown of molecules by light, is a primary mechanism for the removal of organic pollutants from the environment. The efficiency of this process for this compound is dependent on various factors, including the direct absorption of light and the presence of other reactive chemical species.

Direct Photolysis Quantum Yields and Kinetics

Direct photolysis occurs when a chemical absorbs light and undergoes a transformation. The quantum yield is a measure of the efficiency of this process, representing the number of molecules transformed per photon absorbed. The kinetics of direct photolysis describe the rate at which the compound degrades under specific light conditions.

Further research is needed to determine the specific direct photolysis quantum yields and kinetic parameters for this compound.

Indirect Photodegradation via Reactive Species (e.g., Hydroxyl Radicals)

In natural waters and the atmosphere, indirect photodegradation is often a more significant pathway. This process involves the reaction of the target compound with photochemically generated reactive species, such as hydroxyl radicals (•OH), singlet oxygen, and peroxide radicals. These highly reactive species can lead to the rapid transformation of organic pollutants.

The reaction rate constants of this compound with key reactive species like hydroxyl radicals have not yet been extensively reported in the scientific literature.

Influence of Environmental Factors on Photostability (e.g., Solvents, pH, Co-pollutants)

The stability of this compound to light is influenced by its surrounding environment. The type of solvent can affect the light absorption properties of the molecule. The pH of the water can alter the chemical form of the compound, potentially impacting its reactivity. The presence of other pollutants can either enhance degradation through photosensitization or inhibit it by competing for reactive species.

Abiotic Chemical Degradation Pathways

Beyond photodegradation, other chemical reactions can contribute to the breakdown of this compound in the environment. These include reactions with water (hydrolysis) and oxygen (oxidation), as well as physical processes like sorption to soil and sediment.

Hydrolysis and Oxidation Reactions

Hydrolysis is the cleavage of chemical bonds by the addition of water. The susceptibility of this compound to hydrolysis under typical environmental pH and temperature conditions is a key factor in its persistence. Oxidation reactions, particularly with dissolved oxygen, can also contribute to its degradation, although these processes are often slow in the absence of catalysts or initiators like sunlight.

Sorption and Leaching Behavior in Environmental Systems

The tendency of this compound to adsorb to soil particles and sediments is known as sorption. This process can reduce its concentration in the water column, thereby decreasing its mobility and bioavailability. Leaching is the process by which the compound can be transported through the soil profile with water, potentially contaminating groundwater. The hydrophobic nature of this compound suggests it may have a tendency to sorb to organic matter in soil and sediment. google.com

Environmental Impact and Ecotoxicological Assessment of this compound and its Degradation Products

The environmental footprint of this compound and its subsequent breakdown products is a critical area of study, though specific research on this particular compound is limited. An understanding of its potential impact can be extrapolated from the broader class of nitroaromatic compounds and related nitronaphthalene isomers, which are recognized for their potential toxicity and persistence in the environment. rsc.org Nitroaromatic compounds are often introduced into the environment through industrial activities, including the manufacturing of dyes, explosives, and pesticides. rsc.org Due to their chemical stability and solubility in water, they can become persistent contaminants in soil and aquatic systems, posing a threat to various organisms. rsc.org

The environmental behavior of nitronaphthalenes is expected to be similar to that of their parent polycyclic aromatic hydrocarbons (PAHs), with transport and distribution influenced by their physicochemical properties. inchem.org While many nitro-PAHs are susceptible to degradation by photolysis in the atmosphere, they tend to be more persistent in water and soil. cdc.govepa.gov

Ecotoxicological Profile of this compound and Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are often employed to predict the toxicity of chemicals when experimental data is lacking. biochempress.com For instance, a QSAR study on a series of nitroaromatic compounds provided toxicity data against the guppy (Poecilia reticulata) and the ciliate (Tetrahymena pyriformis). biochempress.com While this compound was not included, the study did assess a structurally similar compound, 2,4-dinitronaphth-1-ol. biochempress.com

Data for other nitronaphthalenes, such as 1-nitronaphthalene, is also available and indicates a degree of toxicity to aquatic life. inchem.org These compounds can act as polar narcotics, and their toxicity is influenced by factors such as the position of the nitro group. biochempress.com

Table 1: Ecotoxicity Data for Compounds Structurally Related to this compound

Compound Test Organism Exposure Duration Endpoint Value (mg/L) Reference
1-Nitronaphthalene Fathead minnow (Pimephales promelas) 96 h LC50 9.0 inchem.org
1-Nitronaphthalene Ciliate (Tetrahymena pyriformis) 60 h EC50 17.3 inchem.org
2,4-Dinitronaphth-1-ol Guppy (Poecilia reticulata) --- pIGC50 1.89* biochempress.com

*Value is presented as pIGC50 (-log IGC50 in mol/L), which is an index of toxicity.

Potential Degradation Products and their Ecotoxicological Significance

The degradation of this compound in the environment can occur through various biotic and abiotic processes, leading to the formation of intermediate compounds that may also be of ecotoxicological concern. Common transformation pathways for nitroaromatic compounds include the reduction of the nitro group to an amino group, forming compounds like 4-Amino-naphthalen-2-ol. Further degradation can lead to the opening of the aromatic ring.

The toxicity of these degradation products can differ significantly from the parent compound. For example, while aromatic amines are generally less toxic than their nitroaromatic precursors, they can still exhibit toxicity. The hydroxylation of the naphthalene ring is another potential transformation, which could lead to the formation of various dihydroxy or aminohydroxy naphthalenes. The ecotoxicity of these intermediates would need to be assessed to fully understand the environmental impact of this compound contamination.

Research on the degradation of related compounds offers clues to potential transformation products. For example, the degradation of 1-naphthylamine (B1663977), a related amino-naphthalene compound, can be oxidized to 1-nitronaphthalene. alfa-chemistry.com This suggests that the degradation pathways can be complex and may even lead back to other toxic compounds. The degradation of 1-naphthol (B170400) can result in the formation of hydroquinone. alfa-chemistry.com

Table 2: Potential Degradation Products of this compound and Toxicity of Related Amines and Phenols

Potential Degradation Product Class Representative Compound Test Organism Exposure Duration Endpoint Value (mg/L) Reference
Aminonaphthols 1-Naphthylamine Fathead minnow (Pimephales promelas) 96 h LC50 10 U.S. EPA Ecotox
Dihydroxynaphthalenes 1,4-Naphthoquinone (B94277) Rainbow trout (Oncorhynchus mykiss) 96 h LC50 0.027 U.S. EPA Ecotox

Given the lack of direct data, a comprehensive ecotoxicological assessment of this compound and its degradation products is challenging. The available information on related compounds suggests a potential for aquatic toxicity. Further research, including direct toxicity testing on various aquatic organisms and detailed degradation studies, is necessary to accurately determine the environmental risks associated with this compound.

Future Research Trajectories and Interdisciplinary Outlook for 4 Nitronaphthalen 2 Ol

Development of Sustainable Synthetic Methodologies

Traditional synthesis of nitroaromatic compounds often involves the use of harsh reagents like mixed nitric and sulfuric acids, which pose significant environmental and safety concerns. Future research must prioritize the development of green and sustainable synthetic routes to 4-Nitronaphthalen-2-ol.

Key research avenues include:

Catalytic Nitration: Exploring solid acid catalysts, such as zeolites, could offer a recyclable and more selective alternative to strong acid catalysts for the nitration of 2-naphthol (B1666908). Optimizing reaction parameters like solvent choice (e.g., 1,2-dichloroethane) and catalyst loading will be crucial for maximizing yield and purity.

Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. nih.govsemanticscholar.org Investigating the potential of nitrating enzymes or engineered microorganisms for the regioselective nitration of 2-naphthol could provide a highly efficient and environmentally benign pathway. This approach offers mild reaction conditions and high selectivity, minimizing byproduct formation.

Solvent-Free and Mechanochemical Methods: Techniques like "Grindstone Chemistry," which involve the grinding of solid reactants, have proven effective for the one-pot, three-component synthesis of related 1-aminoalkyl-2-naphthols. ijcmas.com Applying similar solvent-free or mechanochemical approaches to the synthesis of this compound and its derivatives could drastically reduce solvent waste and energy consumption. orientjchem.orguns.ac.id

Table 1: Comparison of Potential Synthetic Methodologies for this compound

MethodologyPotential AdvantagesKey Research Challenges
Solid Acid Catalysis Recyclable catalyst, improved selectivity, reduced corrosive waste. Catalyst deactivation, optimizing regioselectivity for the 4-position.
Biocatalysis High selectivity, mild reaction conditions, biodegradable catalysts. nih.govEnzyme discovery and engineering, substrate specificity, scalability.
Mechanochemistry Solvent-free, energy-efficient, rapid reaction times. ijcmas.comControl of reaction intermediates, scalability for industrial production.
Photocatalysis Use of light as a clean energy source, potential for novel reaction pathways.Catalyst design, quantum yield efficiency, control of side reactions.

Advanced Spectroscopic Probes for Real-Time Mechanistic Insights

A detailed understanding of the reaction mechanisms involved in the synthesis and degradation of this compound is essential for process optimization and environmental impact assessment. Future research should leverage advanced spectroscopic techniques for real-time, in-situ monitoring.

Promising approaches include:

Inline and Online Analytics: Integrating techniques like Fourier-transform infrared spectroscopy (FT-IR) and ultra-high-performance liquid chromatography (UHPLC) into flow-chemistry setups can provide real-time data on the concentration of reactants, intermediates, and products. rsc.org This allows for rapid screening of reaction conditions and detailed kinetic analysis.

Mass Spectrometry Techniques: Low-temperature plasma (LTP) mass spectrometry is a powerful tool for the real-time monitoring of ongoing chemical reactions directly from the reaction mixture without extensive sample preparation. researchgate.net Applying this to the synthesis of this compound could enable the direct observation of transient intermediates, such as the nitronium ion attack on the naphthol ring.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for identifying reaction intermediates and degradation products in complex mixtures. For instance, LC-MS has been used to identify intermediates like 1-nitro-1,2-dihydronaphthalen-2-ol during the degradation of 1-nitronaphthalene (B515781), providing valuable mechanistic clues.

Refined Computational Models for Complex Biological and Environmental Systems

Computational chemistry offers powerful predictive tools to guide experimental research, saving time and resources. For this compound, refined computational models can provide insights into its reactivity, biological activity, and environmental fate.

Future computational studies should focus on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic structure of this compound. These calculations can predict sites of reactivity, reaction pathways, and spectroscopic properties, aiding in the design of synthetic routes and the interpretation of experimental data.

Molecular Docking: This technique can predict the binding affinity and orientation of this compound and its derivatives within the active sites of biological targets, such as enzymes or receptors. researchgate.netmdpi.com Docking studies on related naphthol skeletons have been used to predict anticancer activity by assessing binding energies with targets like histone deacetylases (HDACs). ekb.eg Such models can guide the design of new bioactive compounds based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or environmental toxicity. researchgate.net Developing QSAR models for a series of nitronaphthalene derivatives could predict the potential bioactivity and toxicity of this compound, helping to prioritize experimental testing and risk assessment.

Exploration of Novel Bioactive Properties and Applications

The naphthalene (B1677914) and nitroaromatic moieties are present in numerous pharmacologically active compounds. This suggests that this compound could serve as a valuable scaffold for discovering new therapeutic agents.

Future research should explore a range of potential bioactive properties:

Antiproliferative Activity: Naphthalene derivatives have been investigated for their anticancer properties. For example, certain N-(naphthalen-2-yl)acetamide derivatives have shown potent activity against human cancer cell lines, inducing cell cycle arrest. nih.gov Similarly, 5-Nitronaphthalene-2,3-diol has demonstrated cytotoxicity against various cancer cells. Screening this compound and its derivatives for activity against a panel of cancer cell lines is a logical next step.

Anti-inflammatory Effects: Various synthetic naphthalene derivatives have been shown to inhibit the activation of neutrophils, a key process in inflammation. researchgate.net Given the known anti-inflammatory properties of some phenolic compounds, investigating the potential of this compound to modulate inflammatory pathways is a promising avenue.

Antimicrobial and Anticonvulsant Properties: Heterocyclic derivatives incorporating scaffolds like pyrazole (B372694) have demonstrated significant antibacterial and antifungal activities. mdpi.com Furthermore, complex naphthalene derivatives have been studied as potential anti-epileptic agents that interact with GABA-A receptors. ekb.eg The this compound structure could be a starting point for the synthesis of novel antimicrobial or anticonvulsant compounds.

Table 2: Potential Bioactive Applications for this compound Derivatives

Potential ApplicationRationale based on Related CompoundsTarget Pathways/Mechanisms
Anticancer Cytotoxicity of nitronaphthalene diols and antiproliferative activity of N-(naphthalen-2-yl)acetamides. nih.govCell cycle regulation, apoptosis induction, enzyme inhibition (e.g., HDACs). ekb.eg
Anti-inflammatory Inhibition of neutrophil activation by synthetic naphthalene derivatives. researchgate.netCyclooxygenase (COX) and lipoxygenase (LOX) pathways, cytokine production.
Antimicrobial Broad-spectrum activity of various heterocyclic compounds derived from aromatic precursors. mdpi.comInhibition of cell wall synthesis, disruption of microbial metabolism.
Anticonvulsant Activity of naphthalene derivatives in seizure models. ekb.egModulation of ion channels, enhancement of GABAergic inhibition.

Strategies for Environmental Remediation and Risk Mitigation

Nitroaromatic compounds are often classified as environmental pollutants due to their persistence and potential toxicity. nih.gov Therefore, developing effective strategies for the remediation and risk mitigation of this compound is crucial.

Future research should focus on:

Bioremediation: Microorganisms, particularly bacteria (e.g., Pseudomonas sp.) and fungi (e.g., Phanerochaete chrysosporium), have shown the ability to degrade recalcitrant nitroaromatic compounds. nih.gov Research should aim to isolate and characterize microbial strains capable of metabolizing this compound, potentially using it as a carbon or nitrogen source. The metabolic pathways could lead to its complete mineralization or transformation into less toxic substances.

Phytoremediation: This in-situ treatment uses plants to remove, degrade, or contain contaminants from soil and water. mst.edu It is a cost-effective and environmentally friendly approach, particularly suitable for large areas with low-level contamination. nih.gov Screening plant species for their ability to uptake and metabolize this compound could lead to effective green remediation strategies.

Photocatalytic Degradation: Photolysis is a major atmospheric degradation pathway for nitronaphthalene derivatives. acs.org Advanced oxidation processes, such as photocatalysis using semiconductors like TiO₂, could be developed to accelerate the degradation of this compound in contaminated water, breaking it down into simpler, non-toxic compounds.

Integration of Omics Technologies for Comprehensive Biological Understanding

To fully understand the biological effects of this compound, from potential therapeutic benefits to toxicological risks, a systems-level approach is necessary. Omics technologies provide a comprehensive view of molecular changes in a biological system upon exposure to a chemical compound.

Future interdisciplinary studies should integrate:

Transcriptomics: Analyzing the entire set of RNA transcripts (the transcriptome) can reveal which genes are activated or repressed by this compound. nih.gov This can provide mechanistic insights into its mode of action, identify affected cellular pathways, and help in dose-response characterization for risk assessment, as has been done for naphthalene vapor exposure. researchgate.net

Proteomics: This involves the large-scale study of proteins. By identifying changes in protein expression and post-translational modifications, proteomics can pinpoint the specific molecular targets of this compound and elucidate the functional consequences of exposure.

Metabolomics: Analyzing the complete set of small-molecule metabolites can provide a functional readout of the physiological state of a cell or organism. Metabolomics can identify biomarkers of exposure to this compound and reveal disruptions in metabolic pathways, offering a holistic view of its biological impact. The metabolic conversion of nitronaphthalenes to their corresponding amines in vivo has been demonstrated, suggesting that metabolomics could track the formation of potentially carcinogenic metabolites. researchgate.net

By integrating these omics datasets, researchers can construct detailed models of the molecular pathways affected by this compound, leading to a more complete and predictive understanding of its biological and environmental significance.

Q & A

Q. Basic Characterization

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use HP-5MS or CP-Sil 5 CB columns with helium carrier gas (1 mL/min) and a temperature gradient (50°C to 300°C) to verify purity and retention indices .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR spectra confirm regiochemistry. The hydroxyl proton (2-position) appears as a singlet (~δ 10–12 ppm), while aromatic protons adjacent to the nitro group show distinct splitting patterns .
  • Melting Point Analysis : Compare observed mp (e.g., ~123–124°C for pure β-naphthol derivatives) with literature values .

What are the key challenges in achieving regioselective nitration of naphthalen-2-ol derivatives, and how can competing isomer formation be minimized?

Q. Advanced Synthesis

  • Challenge : Nitration of β-naphthol often yields mixtures of 1-nitro and 4-nitro isomers due to resonance stabilization differences.
  • Mitigation :
    • Directed ortho-metallation : Pre-functionalize the hydroxyl group with a directing group (e.g., trimethylsilyl) to enhance 4-position reactivity.
    • Solvent Effects : Use polar aprotic solvents (e.g., acetonitrile) to stabilize transition states favoring 4-nitration .
    • Computational Modeling : DFT calculations predict electron density distribution to guide condition optimization.

How does the electronic environment of this compound influence its reactivity in azo coupling reactions, and what analytical techniques validate the reaction products?

Q. Advanced Reaction Mechanisms

  • Reactivity : The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic azo coupling to the 1-position of the naphthalene ring. This is confirmed by UV-Vis spectroscopy (λmax ~500 nm for azo adducts) .
  • Validation :
    • HPLC : Reverse-phase C18 columns with methanol/water gradients separate and quantify azo products.
    • X-ray Crystallography : Resolves regiochemistry of crystalline derivatives .

What safety considerations and handling protocols are critical when working with this compound in laboratory settings?

Q. Safety & Handling

  • Hazards : Potential skin/eye irritant and respiratory sensitizer. Nitroaromatics may exhibit mutagenic properties .
  • Protocols :
    • Use fume hoods, nitrile gloves, and lab coats.
    • Store in airtight containers away from reducing agents to prevent explosive decomposition.
    • Emergency procedures: Rinse exposed areas with water for 15 minutes; consult SDS for first-aid measures .

In studies reporting conflicting biological activities of this compound, what methodological approaches can resolve such discrepancies?

Q. Data Contradiction Analysis

  • Source Evaluation : Cross-reference studies using authenticated compounds (e.g., CAS 2425-85-6 for related derivatives) to rule out structural misassignment .
  • Dose-Response Studies : Replicate assays under standardized conditions (e.g., MIC for antimicrobial activity) to clarify concentration-dependent effects .
  • Meta-Analysis : Apply statistical tools (e.g., funnel plots) to identify publication bias or variability in experimental models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.